Ethyl adenosine-5'-carboxylate

Description

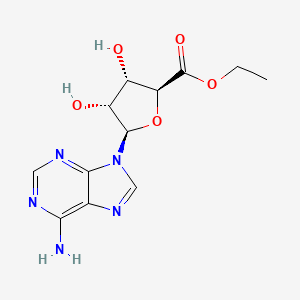

Structure

2D Structure

3D Structure

Properties

CAS No. |

35803-57-7 |

|---|---|

Molecular Formula |

C12H15N5O5 |

Molecular Weight |

309.28 g/mol |

IUPAC Name |

ethyl (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate |

InChI |

InChI=1S/C12H15N5O5/c1-2-21-12(20)8-6(18)7(19)11(22-8)17-4-16-5-9(13)14-3-15-10(5)17/h3-4,6-8,11,18-19H,2H2,1H3,(H2,13,14,15)/t6-,7+,8-,11+/m0/s1 |

InChI Key |

IHTXJAFDKUQWOX-MCHASIABSA-N |

SMILES |

CCOC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

CCOC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Related CAS |

50663-70-2 (mono-hydrochloride) |

Synonyms |

Abbott 40557 Abbott 40557, hydrochloride Abbott 40557, mono-hydrochloride adenosine-5'-carboxylic acid ethyl ester ethyl adenosine-5'-carboxylate MY 201 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization for Adenosine Analogues

Methodologies for the Synthesis of Ethyl Adenosine-5'-Carboxylate

This compound serves as a crucial precursor in the synthesis of various adenosine (B11128) analogues. Its preparation can be achieved through several chemical routes, primarily involving the esterification of adenosine-5'-carboxylic acid.

Esterification Reactions of Adenosine-5'-Carboxylic Acid

The direct esterification of adenosine-5'-carboxylic acid is a fundamental method for producing this compound. googleapis.com This reaction is typically performed by reacting adenosine-5'-carboxylic acid with ethanol (B145695) in the presence of a strong mineral acid catalyst, such as sulfuric acid. googleapis.com Despite the known sensitivity of the glycosidic bond in adenosine to acidic conditions, this method can proceed with high yields. googleapis.com The reaction is generally carried out at low temperatures with a large excess of the alcohol, which also serves as the solvent. googleapis.com

Another approach to esterification involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is effective in promoting ester formation under milder conditions, which helps to suppress the formation of byproducts and is suitable for more sensitive substrates. organic-chemistry.org

Utilization of Activated Intermediates in Ester Formation

To circumvent the harsh conditions of direct acid-catalyzed esterification, activated intermediates of adenosine-5'-carboxylic acid can be employed. One common strategy is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an anhydride. googleapis.comnih.gov For instance, the carboxylic acid can be treated with thionyl chloride to form the corresponding acid chloride, which then readily reacts with an alcohol to yield the ester. googleapis.comlibretexts.org

In biological systems and prebiotic chemistry studies, activation of carboxylic acids is often achieved through reaction with adenosine triphosphate (ATP) to form an acyl adenylate, a type of mixed anhydride. libretexts.orgnih.gov This activated intermediate is then susceptible to nucleophilic attack by an alcohol. While primarily a biological mechanism, this principle of activating the carboxyl group is a cornerstone of many synthetic strategies. libretexts.org

Derivatization to Adenosine-5'-Carboxamides

This compound is a valuable intermediate for the synthesis of adenosine-5'-carboxamides, a class of compounds with significant biological activity. googleapis.com The most prominent member of this class is 5'-(N-Ethylcarboxamido)adenosine (NECA). sigmaaldrich.comwikipedia.org

Synthesis of 5'-(N-Ethylcarboxamido)adenosine (NECA) from this compound

5'-(N-Ethylcarboxamido)adenosine (NECA) is a potent, non-selective adenosine receptor agonist widely used in pharmacological research. wikipedia.orgnih.gov The synthesis of NECA can be directly achieved from this compound through aminolysis. This involves the reaction of the ester with ethylamine (B1201723). The ethylamine acts as a nucleophile, attacking the carbonyl carbon of the ester and displacing the ethoxide leaving group to form the more stable N-ethyl amide.

Amide Bond Formation via Nucleophilic Substitution Reactions

The formation of an amide bond from an ester, like this compound, is a classic example of a nucleophilic acyl substitution reaction. libretexts.org The amine, being a stronger nucleophile than the corresponding alcohol, can displace the alkoxy group of the ester. This reaction can be facilitated by heating the reactants together. The direct reaction of an ester with an amine is a common and straightforward method for preparing amides. nih.gov

Carbodiimide-Mediated Coupling Approaches for Amide Synthesis

Carbodiimide-mediated coupling is a highly efficient method for forming amide bonds directly from a carboxylic acid and an amine, and it represents an alternative pathway to synthesizing adenosine-5'-carboxamides without first forming the ethyl ester. chemistrysteps.comwikipedia.org Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid. chemistrysteps.comcreative-proteomics.com

The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.orgthermofisher.com This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and a urea (B33335) byproduct. wikipedia.orglibretexts.org To improve reaction efficiency and minimize side reactions, additives like N-hydroxysuccinimide (NHS) are often included. creative-proteomics.comthermofisher.com This approach is widely used in peptide synthesis and for creating other complex amide-containing molecules. creative-proteomics.comlibretexts.org For instance, the synthesis of certain adenosine derivatives has been achieved using EDC as a coupling agent. nih.gov

Design and Synthesis of N6-Substituted Adenosine-5'-Carboxamide Analogues

The design and synthesis of N6-substituted adenosine-5'-carboxamide analogues are pivotal in the quest for selective adenosine receptor (AR) agonists and antagonists. The introduction of substituents at the N6-position of the adenine (B156593) ring and the conversion of the 5'-hydroxyl group to a carboxamide function are key modifications that significantly influence the affinity and efficacy of these compounds. mdpi.com The general strategy often begins with adenosine or a related nucleoside, which undergoes a series of chemical transformations to introduce the desired functionalities. The 5'-carboxamide moiety, particularly N-alkyluronamides, generally enhances activity at all adenosine receptor subtypes compared to the corresponding adenosine analogues. mdpi.com

Development of N6-Substituted Adenosine-5'-Uronamides

The development of N6-substituted adenosine-5'-uronamides has been a significant advancement in creating potent and selective AR ligands. A common synthetic approach involves preparing a 6-chloropurine (B14466) ribofuranuronamide intermediate. For instance, 1-deoxy-1-(6-chloro-9H-purin-9-yl)-2',3'-O-isopropylidene-beta-D-ribofuranosyl chloride can be synthesized from inosine (B1671953) in three steps. This intermediate then reacts with various amines at low temperatures to form the desired 5'-uronamides. nih.gov Subsequent reaction with a second amine at higher temperatures displaces the 6-chloro group to yield the target N6-substituted adenosine-5'-uronamides after deprotection. nih.gov

This synthetic route allows for the introduction of diverse substituents at both the N6 and 5'-positions. Combining an N6-(3-iodobenzyl) group, which enhances affinity for A3 receptors, with a 5'-N-methyluronamide group has proven particularly effective. nih.gov The synthesis of compounds like 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide demonstrates the power of this combinatorial approach, achieving high potency and remarkable selectivity for the A3 adenosine receptor. nih.gov

Synthesis of Bifunctional Ligands for Adenosine Receptors

Bifunctional ligands, including bivalent and bitopic ligands, represent a sophisticated strategy for targeting adenosine receptors, particularly in the context of receptor dimerization. researchgate.net GPCRs, including adenosine receptors, are known to form homodimers (e.g., A1R-A1R) and heterodimers (e.g., A1R-Dopamine D1R), which can modulate receptor function. otago.ac.nzresearchgate.net

The synthesis of bivalent ligands involves chemically linking two pharmacophores with a spacer of variable length. This design allows the ligand to simultaneously engage both protomers of a receptor dimer. otago.ac.nz For example, a series of A1R-targeted bivalent dicovalent ligands were synthesized based on a xanthine (B1682287) scaffold. These ligands featured dual sulfonyl fluoride (B91410) "warheads" designed for covalent binding to each monomer of an A1R homodimer, connected by diazide linkers of varying lengths. otago.ac.nz Pharmacological evaluation confirmed that these ligands acted as irreversible antagonists at the A1R. otago.ac.nz Similarly, bivalent ligands have been designed to target A1-D1 receptor heteromers, showing significantly higher affinity for the A1R compared to their monovalent counterparts, which supports the concept of a bivalent binding mode. researchgate.net

Another approach involves creating bifunctional ligands that are both chemoreactive and "clickable." These tools, based on an orthosteric antagonist xanthine scaffold, can bind irreversibly to A1 and A3 receptors and subsequently be "clicked" to a reporter molecule, such as a fluorophore, for receptor visualization. nih.gov

Exploration of Structural Modifications for Receptor Selectivity and Potency

The exploration of structural modifications is a cornerstone of developing AR ligands with desired selectivity and potency. Structure-activity relationship (SAR) studies have identified key determinants for receptor affinity and activation. conicet.gov.ar Modifications at the N6-, 2-, and 5'-positions of the adenosine scaffold are particularly influential. mdpi.comnih.gov

For A3 receptor selectivity, introducing an N6-(3-iodobenzyl) group is a known strategy to enhance affinity. nih.gov The potency and selectivity can be further magnified by modifications at the 2- and 5'-positions. For example, the combination of a 2-chloro substituent, an N6-(3-iodobenzyl) group, and a 5'-N-methyluronamide results in a compound with a Kᵢ value of 0.33 nM at the A3 receptor, representing a 2500-fold and 1400-fold selectivity over A1 and A2a receptors, respectively. nih.gov This indicates that the affinity-enhancing effects of these modifications are additive. nih.gov The 4'-thio modification on the ribose ring is another strategy that generally enhances A3 AR potency and selectivity. conicet.gov.ar

Conversely, for A1 receptor selectivity, modifications to the 8-position of a xanthine antagonist scaffold are effective. An 8-cyclohexyl or 8-cyclopentyl substituent significantly enhances antagonist selectivity for the A1 receptor subtype. nih.gov For instance, 1,3-dipropyl-8-cyclopentylxanthine is approximately 150-fold more potent as an antagonist at A1 receptors than at A2 receptors. nih.gov

| Compound | A₁ Kᵢ (nM) | A₂ₐ Kᵢ (nM) | A₃ Kᵢ (nM) | A₁/A₃ Selectivity Ratio | A₂ₐ/A₃ Selectivity Ratio | Reference |

|---|---|---|---|---|---|---|

| N⁶-(3-Iodobenzyl)adenosine | 2.1 | 2.2 | 1.1 | 1.9 | 2.0 | nih.gov |

| 2-Chloro-N⁶-(3-iodobenzyl)adenosine | 14 | 11 | 1.4 | 10 | 7.9 | nih.gov |

| N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) | 50 | 320 | 1.3 | 38 | 246 | nih.gov |

| 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA) | 810 | 470 | 0.33 | 2500 | 1400 | nih.gov |

| N⁶-Benzyl-4'-methyladenosine-5'-(N-methyluronamide) | >10000 | >10000 | 604 | >16 | >16 | nih.gov |

Generation of Labeled Derivatives for Research Applications

Labeled derivatives of adenosine analogues are indispensable tools for biomedical research, enabling the visualization and quantification of adenosine receptors in living systems. These derivatives are typically labeled with a radioisotope for detection in techniques like Positron Emission Tomography (PET). nih.gov

Radiosynthesis of Tracers for Adenosine Receptor Binding Studies

The radiosynthesis of tracers for AR binding studies is a specialized field focused on developing radioligands for non-invasive imaging with PET. mdpi.com The goal is to create tracers with high affinity and selectivity for a specific AR subtype, good brain penetration, and favorable metabolic stability. mdpi.combohrium.com

A common strategy involves the methylation of a suitable precursor using a radiolabeled methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. mdpi.com For example, [¹¹C]SCH442416, a tracer for the A2A receptor, was prepared by O-methylation. nih.gov More recently, [O-methyl-¹¹C]tozadenant was synthesized by the O-methylation of its N-Boc-protected desmethyl precursor with [¹¹C]CH₃I, followed by deprotection. This method yielded the final tracer with a radiochemical purity of over 95%. mdpi.com

Fluorine-18 (¹⁸F) is another widely used positron-emitting radionuclide due to its longer half-life (109.8 min) compared to Carbon-11 (20.4 min). The development of ¹⁸F-labeled tracers often involves modifying the structure of a known high-affinity ligand to incorporate a fluorine atom or a fluoroalkyl group. bohrium.comacs.org For example, a series of novel fluorinated pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated as potential A2AR PET tracers. bohrium.com Similarly, [¹⁸F]BIBD-399 was designed, synthesized, and shown to be a promising tracer for imaging A2A receptors, with high binding specificity confirmed by in vitro autoradiography. acs.org These studies often involve extensive preclinical evaluation, including in vitro binding assays, autoradiography on brain slices, and in vivo PET imaging in animal models to confirm the tracer's utility. mdpi.commdpi.comacs.org

| Radiotracer | Target Receptor | Radioisotope | Precursor/Method | Reference |

|---|---|---|---|---|

| [¹¹C]TMSX | A₂ₐR | ¹¹C | Based on xanthine scaffold | nih.gov |

| [¹¹C]SCH442416 | A₂ₐR | ¹¹C | O-methylation | nih.gov |

| [¹¹C]preladenant | A₂ₐR | ¹¹C | - | nih.gov |

| [¹⁸F]MNI-444 | A₂ₐR | ¹⁸F | - | nih.gov |

| [¹¹C]tozadenant | A₂ₐR | ¹¹C | O-methylation of N-Boc-O-desmethyltozadenant | mdpi.com |

| [¹⁸F]BIBD-399 | A₂ₐR | ¹⁸F | Modification of targeted A₂ₐR antagonists | acs.org |

Molecular and Cellular Mechanisms of Action of Ethyl Adenosine 5 Carboxylate Derivatives

Adenosine (B11128) Receptor Agonism and Antagonism Profiling

NECA is a potent agonist for adenosine receptors. tocris.comdrugbank.com Its derivatives have been synthesized and studied to understand the structure-activity relationships that govern their affinity, potency, and selectivity for the different adenosine receptor subtypes. acs.orgnih.gov

Affinity and Potency at A1, A2A, A2B, and A3 Adenosine Receptor Subtypes

NECA demonstrates high affinity for A1, A2A, and A3 adenosine receptors. tocris.comrndsystems.com Specifically, its Ki values for human A3, A1, and A2A receptors are 6.2 nM, 14 nM, and 20 nM, respectively. tocris.comrndsystems.com For the human A2B receptor, NECA shows a lower potency with an EC50 value of 2.4 µM. tocris.comrndsystems.com

The affinity and potency of NECA derivatives can be significantly altered by substitutions at various positions of the adenosine scaffold. For instance, substitutions at the C-2 and N6 positions have been explored to enhance potency and selectivity. acs.org N6-cyclopentyl 5′-N-ethylcarboxamidoadenosine (CP-NECA) derivatives with benzyloxy and phenoxy extensions have shown improved potency at the A1 receptor. acs.org In particular, derivatives with a halogen in the meta position on the aromatic ring of the benzyloxy- or phenoxycyclopentyl substituent were found to be most potent. acs.org

Furthermore, 2-substituted NECA derivatives have been investigated, revealing that while the parent compound NECA has similar affinity for both rat and human A2A receptors, 2-substitution leads to a lower affinity for the human A2A receptor. researchgate.net This observation has spurred interest in developing 2-substituted derivatives as potentially more selective A3 agonists. researchgate.net Some 5'-N-substituted carboxamidoadenosines have also shown selectivity for the A3 receptor. ebi.ac.uk For example, 5'-ethylcarbamoyl-N6-(3-phenylpropyl)adenosine demonstrated a high affinity for the A3 receptor with a Ki of 4.5 nM. nih.gov

Table 1: Binding Affinity (Ki) and Potency (EC50) of NECA at Human Adenosine Receptor Subtypes

| Receptor Subtype | Ki (nM) | EC50 (µM) |

|---|---|---|

| A1 | 14 tocris.comrndsystems.com | - |

| A2A | 20 tocris.comrndsystems.com | - |

| A2B | - | 2.4 tocris.comrndsystems.com |

| A3 | 6.2 tocris.comrndsystems.com | - |

Investigation of Receptor Binding Kinetics and Saturation

Studies on the binding of radiolabeled NECA, such as [3H]NECA, to cell membranes have demonstrated specific and saturable binding. nih.gov Scatchard analysis of [3H]NECA binding in rat cerebral cortex membranes revealed the presence of two distinct binding sites: a high-affinity site and a low-affinity site. nih.gov

The high-affinity binding site (Kd 10.66 ± 5 nM) is thought to correspond to the A1 adenosine receptor. nih.gov The low-affinity binding site (Kd 261.8 ± 50 nM) displays characteristics that differ from the classical A-type receptors, suggesting a potential heterogeneity of adenosine receptors in the central nervous system. nih.gov

Kinetic studies using competition association assays have been employed to determine the binding kinetics of unlabeled NECA. nih.gov These studies help in understanding the association and dissociation rates of the ligand from the receptor, providing a more detailed picture of the ligand-receptor interaction beyond simple affinity measurements. nih.gov

Characterization of Adenosine Receptor Subtype Selectivity

While NECA itself is a non-selective agonist, significant efforts have been made to develop derivatives with improved selectivity for specific adenosine receptor subtypes. tocris.comacs.orgrndsystems.com

A1 Selectivity: Modifications at the N6-position of NECA have led to compounds with enhanced A1 receptor selectivity. For example, N6-2-(3-bromobenzyloxy)cyclopentyl-NECA and N6-2-(3-methoxyphenoxy)cyclopentyl-NECA exhibited approximately 1500-fold greater selectivity for the A1 receptor compared to NECA. acs.org Molecular modeling suggests a hydrophobic subpocket in the A1 receptor contributes to this selectivity. acs.org

A2A and A3 Selectivity: The initial observation that NECA has a higher affinity for A3 receptors compared to the A2A subtype prompted research into 2-substituted NECA derivatives as potential high-affinity A3 agonists. researchgate.net While 2-substitution decreased affinity for the human A2A receptor, it opened an avenue for developing more A3-selective compounds. researchgate.net A series of N(6)-[(hetero)aryl/(cyclo)alkyl-carbamoyl-methoxy-phenyl]-(2-chloro)-5'-N-ethylcarboxamido-adenosines displayed high potency in activating A2B receptors with good selectivity versus A2A subtypes. researchgate.net

A2B Selectivity: The development of selective A2B receptor agonists has been challenging. However, certain N(6)-substituted derivatives of 5'-N-ethylcarboxamido-adenosine have shown promise. For instance, an unsubstituted 4-[(phenylcarbamoyl)-methoxy]-phenyl chain at the N(6) position resulted in a full agonist with high efficacy at the hA(2B) subtype (EC50 = 7.3 nM). researchgate.net

Intracellular Signal Transduction Pathways

The binding of ethyl adenosine-5'-carboxylate derivatives to adenosine receptors initiates intracellular signaling cascades, primarily involving the modulation of cyclic nucleotide levels.

Modulation of Adenylate Cyclase Activity and Cyclic AMP Production

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylate cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). nih.govreactome.org The A2A and A2B receptors are predominantly coupled to stimulatory G proteins (Gs), which activate adenylate cyclase and increase intracellular cAMP levels. nih.govacs.org Conversely, the A1 and A3 receptors are mainly coupled to inhibitory G proteins (Gi/o), which inhibit adenylate cyclase and decrease cAMP production. nih.govacs.org

NECA, as a non-selective agonist, can either stimulate or inhibit adenylate cyclase depending on the receptor subtype it predominantly interacts with in a given tissue. For example, in macrophages, NECA induces a significant increase in intracellular cAMP levels, which is responsible for its inhibitory effect on macrophage proliferation. aai.org This effect is blocked by an adenylate cyclase inhibitor, confirming the role of the cAMP pathway. aai.org Similarly, in rat skeletal muscle cells, NECA increases cAMP concentration, an effect primarily mediated through the A2B receptor. nih.gov In platelets from hypertensive patients, NECA stimulated adenylate cyclase activity to a greater extent than in normotensive subjects. ahajournals.orgcapes.gov.br

The ability of NECA derivatives to modulate cAMP levels is a key aspect of their biological activity and is often used as a functional assay to characterize their potency and efficacy at different receptor subtypes. researchgate.netresearchgate.net

Effects on Cyclic GMP Phosphodiesterase Activity

In addition to its effects on cAMP, NECA has been reported to inhibit cyclic GMP (cGMP) phosphodiesterase activity. drugbank.com Phosphodiesterases are enzymes that break down cyclic nucleotides. By inhibiting cGMP phosphodiesterase, NECA can lead to an accumulation of cGMP.

This effect has been observed in studies investigating the regulation of serotonin (B10506) transporters. The application of NECA was found to increase 5-HT uptake, and this effect was enhanced by a cGMP phosphodiesterase inhibitor. nih.govnih.gov This suggests that NECA's mechanism of action can involve the modulation of cGMP signaling pathways, in addition to its well-established role in cAMP signaling. nih.govnih.gov

Molecular Interaction Analysis with Receptor Binding Sites

The binding of this compound derivatives to their corresponding receptors, primarily the adenosine receptor subtypes, is a highly specific process governed by a network of molecular interactions. Detailed structural and computational studies, particularly with the potent agonist and archetypal derivative 5'-N-Ethylcarboxamidoadenosine (NECA), have provided significant insights into the precise nature of these interactions within the receptor's orthosteric binding pocket.

Elucidation of Key Hydrogen Bonding and Aromatic Interactions

The stability and affinity of the ligand-receptor complex are critically dependent on a combination of hydrogen bonds and aromatic interactions. These non-covalent interactions guide the ligand into its binding pose and are essential for receptor activation.

Hydrogen Bonding: Hydrogen bonds are formed between specific hydrogen bond donor and acceptor groups on both the ligand and the amino acid residues of the receptor. For NECA, a key derivative of this compound, studies have identified several crucial hydrogen bonding interactions:

The adenine (B156593) portion of the molecule is a key participant in hydrogen bonding. The exocyclic N6 amine group of the adenine ring forms hydrogen bonds with the side chains of an glutamic acid residue in the second extracellular loop (ECL2) and an asparagine residue in transmembrane helix 6 (H6). nih.govfrontiersin.org

The ribose moiety also plays a vital role. The hydroxyl groups of the ribose ring form direct hydrogen bonds with a conserved serine and histidine residue located in transmembrane helix 7 (H7). nih.govsemanticscholar.org

In the A2B adenosine receptor, a threonine residue in helix 3 and an asparagine in helix 6 form significant hydrogen bonds with the ligand. researchgate.net The amide group, a defining feature of NECA, also interacts with a threonine residue in the binding pocket. semanticscholar.org

Aromatic and Hydrophobic Interactions: Aromatic interactions, particularly π-stacking, are fundamental to the binding of the purine (B94841) ring of adenosine derivatives.

A significant π-stacking interaction occurs between the adenine ring of the ligand and a phenylalanine residue located in the second extracellular loop (ECL2) of the A2A receptor. nih.gov This interaction is a conserved feature in adenosine receptor binding. researchgate.net

The aromatic ring of the ligand also engages in hydrophobic and π-π cation interactions with this same phenylalanine residue. semanticscholar.org

In the A2B receptor, a notable hydrophobic contact is formed between the ribose moiety of NECA and a valine residue in helix 6. The less bulky nature of valine at this position in the A2B receptor, compared to leucine (B10760876) in other subtypes, permits the ligand to shift slightly, optimizing this hydrophobic interaction. researchgate.net

The following table summarizes the key molecular interactions observed, primarily from studies with NECA bound to adenosine receptors.

Table 1: Key Hydrogen Bonding and Aromatic Interactions of NECA with Adenosine Receptors

| Interaction Type | Ligand Moiety | Interacting Receptor Residue | Receptor Subtype(s) |

|---|---|---|---|

| Hydrogen Bond | Adenine N6 Amine | Glu169 (ECL2) | A2A |

| Hydrogen Bond | Adenine N6 Amine | Asn253 (H6) | A2A |

| Hydrogen Bond | Ribose Hydroxyls | Ser277 (H7) | A2A |

| Hydrogen Bond | Ribose Hydroxyls | His278 (H7) | A2A |

| Hydrogen Bond | Adenine Moiety | N254 (H6) | A2B |

| Hydrogen Bond | Ligand Backbone | T89 (H3) | A2B |

| π-Stacking | Adenine Ring | Phe168 (ECL2) | A2A |

| π-Stacking | Adenine Ring | F173 (ECL2) | A2B |

| Hydrophobic | Ribose Moiety | V250 (H6) | A2B |

Identification of Critical Amino Acid Residues in Ligand Recognition

Site-directed mutagenesis and structural biology have been instrumental in identifying the specific amino acid residues within the receptor that are indispensable for ligand recognition, binding, and subsequent receptor activation. These critical residues form the direct contact points for the ligand or are allosterically important for maintaining the binding pocket's conformation.

Key residues for the recognition of this compound derivatives like NECA include:

Phenylalanine in ECL2 (Phe168 in A2A, F173 in A2B): This residue is paramount for binding, providing a crucial π-stacking platform for the adenine ring of the ligand. nih.govresearchgate.net

Asparagine in H6 (Asn253 in A2A, N254 in A2B): This highly conserved residue forms a critical hydrogen bond with the N6-amine of the adenine moiety, anchoring the ligand in the orthosteric pocket. nih.govresearchgate.net Mutagenesis studies confirm the importance of this residue for NECA-mediated receptor activation. researchgate.net

Serine and Histidine in H7 (Ser277 and His278 in A2A): These two residues are uniquely engaged by agonists and not by inverse agonists. nih.gov They form hydrogen bonds with the ribose hydroxyls, and these interactions are considered key for initiating the conformational changes that lead to receptor activation. nih.govfrontiersin.org

Valine in H3 (Val84 in A2A): Upon agonist binding, this residue must shift its position to avoid a steric clash with the ligand's ribose ring. nih.govfrontiersin.org This movement is part of a larger conformational change, contributing to the inward motion of helix 3 that characterizes receptor activation. frontiersin.org

Valine in H6 (V250 in A2B): In the A2B receptor, this residue is less bulky than its counterparts in other adenosine receptors. researchgate.net This difference creates a subtle but significant alteration in the binding pocket, allowing for closer hydrophobic contact with the ligand's ribose group. researchgate.net

The table below details the critical amino acid residues and their specific roles in the recognition and binding of adenosine receptor agonists.

Table 2: Critical Amino Acid Residues in Adenosine Receptors for Ligand Recognition

| Residue | Location | Role in Ligand Recognition | Receptor Subtype(s) |

|---|---|---|---|

| Phe168 / F173 | Extracellular Loop 2 (ECL2) | π-stacking with the adenine ring. nih.govresearchgate.net | A2A, A2B |

| Glu169 | Extracellular Loop 2 (ECL2) | Hydrogen bonding with the adenine N6 amine. nih.govfrontiersin.org | A2A |

| Asn253 / N254 | Transmembrane Helix 6 (H6) | Hydrogen bonding with the adenine moiety. nih.govresearchgate.net | A2A, A2B |

| Ser277 | Transmembrane Helix 7 (H7) | Hydrogen bonding with the ribose moiety; key for agonist-induced activation. nih.govfrontiersin.org | A2A |

| His278 | Transmembrane Helix 7 (H7) | Hydrogen bonding with the ribose moiety; key for agonist-induced activation. nih.govfrontiersin.org | A2A |

| Val84 | Transmembrane Helix 3 (H3) | Undergoes a steric-clash-induced shift upon agonist binding, contributing to H3 movement. nih.govfrontiersin.org | A2A |

| T89 | Transmembrane Helix 3 (H3) | Forms hydrogen bonds with the ligand. researchgate.net | A2B |

| V250 | Transmembrane Helix 6 (H6) | Forms hydrophobic contacts with the ribose moiety due to its smaller side chain. researchgate.net | A2B |

Enzymatic Interactions and Metabolic Pathways

Interaction with S-Adenosylhomocysteine Hydrolase (SAHH)

S-adenosylhomocysteine hydrolase (SAHH) is a key enzyme in cellular methylation reactions, responsible for the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine (B11128) and homocysteine. researchgate.netresearchgate.net This reaction is vital for preventing the accumulation of SAH, a potent inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases. researchgate.net

Mechanisms of Enzyme Inactivation by Adenosine-5'-Carboxylic Acid Esters and Amides

Adenosine-5'-carboxylic acid esters and amides have been investigated as inhibitors of SAHH. The mechanism of inactivation often involves the enzyme's own catalytic machinery. These adenosine analogs can act as "proinhibitors," which are converted at the active site into reactive species that then inactivate the enzyme.

For instance, adenosine-5'-carboxaldehyde, a related compound, is a powerful inhibitor of SAHH. It binds to the enzyme and is oxidized by the enzyme's NAD+ cofactor at the C3' position. This process results in the formation of a 3'-keto analog and the reduction of NAD+ to NADH, leading to an inactive enzyme-NADH complex. This is classified as type I cofactor-depletion inhibition. science.gov The oxime derivatives of these 5'-carboxaldehydes can serve as proinhibitors, undergoing enzyme-catalyzed hydrolysis to release the active aldehyde inhibitor at the active site. science.gov

Studies on other adenosine analogs, such as 9-(5',6'-dideoxy-β-D-ribohex-5'-ynofuranosyl)adenine, have also demonstrated irreversible inhibition of SAHH, highlighting the sensitivity of the enzyme to modifications at the 5'-position of the ribose sugar. acs.org

Deamination Pathways of Adenosine-5'-Carboxylic Acid Derivatives

Deamination, the removal of an amine group, is a critical metabolic pathway for adenosine and its derivatives. This reaction is primarily catalyzed by adenosine deaminase (ADA) and adenylate deaminase (AMPDA).

Catalysis by Adenosine Deaminase (ADA) and Adenylate Deaminase (AMPDA)

Both ADA and AMPDA have been shown to catalyze the deamination of adenosine-5'-carboxylic acid derivatives. nih.govresearchgate.net Specifically, they can convert these compounds into their corresponding inosine (B1671953) derivatives. nih.govresearchgate.net Research has shown that while ADA can deaminate 2',3'-O-isopropylideneadenosine-5'-carboxylic acid, its reaction rate may be lower compared to its activity on other substrates. researchgate.net In contrast, AMPDA can act on a broader range of 5'-substituted adenosines. For example, the 5'-butyl analog of 2',3'-isopropylidene adenosine is a substrate for AMPDA but not for ADA. researchgate.net This suggests a difference in the substrate specificity between the two enzymes, with AMPDA potentially accommodating bulkier groups at the 5'-position. researchgate.net

pH-Dependent Influence on Substrate Ionization and Enzyme Activity

The rate of enzymatic deamination of adenosine-5'-carboxylic acid derivatives is significantly influenced by pH. This is due to the ionization state of the substrate's carboxylic acid group. nih.gov Studies on the deamination of 2',3'-O-isopropylideneadenosine-5'-carboxylic acid by both ADA and AMPDA have demonstrated a clear dependence of the reaction rate on the pH of the medium, which in turn affects the degree of ionization of the substrate. nih.govresearchgate.net This pH-dependent activity underscores the importance of the substrate's electronic properties in its interaction with the enzyme's active site.

Metabolic Fate and Biotransformation in Preclinical Models

The metabolic fate of ethyl adenosine-5'-carboxylate has been investigated in various preclinical models, including dogs, rats, and mice, to understand its absorption, distribution, metabolism, and excretion. nih.gov

Identification of Major Metabolites (e.g., Adenosine-5'-carboxylic acid, Inosine-5'-carboxylic acid)

Following administration, this compound undergoes biotransformation to several key metabolites. The primary metabolic pathway involves the hydrolysis of the ethyl ester to form adenosine-5'-carboxylic acid . This is a common metabolic route for ester-containing prodrugs. uobabylon.edu.iq

Subsequently, both the parent compound and its carboxylic acid metabolite can be deaminated by enzymes like ADA to form their corresponding inosine derivatives. Therefore, a major metabolite identified in preclinical studies is inosine-5'-carboxylic acid . nih.gov The presence of these metabolites in blood and urine confirms the enzymatic processes of hydrolysis and deamination in vivo. nih.gov

Incorporation into Nucleic Acid Biosynthesis Pathways

The purine (B94841) moiety of this compound and its metabolites can potentially be salvaged and incorporated into nucleic acid biosynthesis pathways.

The salvage pathway is a crucial part of nucleotide metabolism, allowing the cell to recycle free bases and nucleosides released from nucleic acid breakdown, saving energy. hamadyaseen.com The purine base, adenine (B156593), derived from the metabolic breakdown of adenosine-5'-carboxylate metabolites, can be reutilized for the synthesis of DNA and RNA. mdpi.com

The key enzyme in the salvage of adenine is adenine phosphoribosyltransferase (APRT). This enzyme catalyzes the reaction of adenine with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form adenosine monophosphate (AMP). hamadyaseen.com Once formed, AMP can be phosphorylated to adenosine diphosphate (B83284) (ADP) and then to adenosine triphosphate (ATP), a primary building block for RNA synthesis. For DNA synthesis, ADP is first reduced to deoxyadenosine (B7792050) diphosphate (dADP) by ribonucleotide reductase, which is then phosphorylated to dATP.

Metabolic breakdown of adenosine-5'-carboxylate metabolites to release adenine.

Adenine + PRPP → AMP + PPi (catalyzed by APRT).

AMP → ADP → ATP (for RNA synthesis).

ADP → dADP → dATP (for DNA synthesis).

This reutilization is essential for cellular economy, especially in tissues that have a limited capacity for de novo purine synthesis. hamadyaseen.com

Broader Context of Nucleotide Metabolism and Carboxylate Activation

The enzymatic processes involved in the metabolism of this compound are reflective of broader mechanisms in nucleotide metabolism and the activation of carboxylate substrates.

The activation of a carboxylic acid is a thermodynamically unfavorable process that requires energy input, often provided by the hydrolysis of ATP. nih.gov Many enzymatic reactions that involve carboxylic acids proceed through the formation of a high-energy acyl-adenylate or acyl-phosphate intermediate. nih.govchemrxiv.org

In the case of acyl-adenylate formation, a carboxylate group attacks the α-phosphate of ATP, leading to the formation of an acyl-adenosyl monophosphate (acyl-AMP) and the release of pyrophosphate (PPi). nih.govresearchgate.net This activated acyl group can then be transferred to an acceptor molecule, such as coenzyme A or an amine. chemrxiv.org This mechanism is employed by enzymes like acyl/aryl CoA synthetases. chemrxiv.org

Alternatively, some enzymes, particularly those in the ATP-grasp family, activate carboxylates by forming an acyl-phosphate intermediate. nih.govchemrxiv.org In this mechanism, the carboxylate attacks the γ-phosphate of ATP, forming an acyl-phosphate and releasing ADP. nih.gov This activated intermediate is then susceptible to nucleophilic attack. nih.govchemrxiv.org

The table below outlines the key features of these two activation mechanisms.

| Activation Mechanism | Intermediate | ATP Hydrolysis Products | Enzyme Family Example |

| Acyl-adenylate formation | Acyl-AMP | AMP + PPi | Acyl/Aryl CoA Synthetases |

| Acyl-phosphate formation | Acyl-phosphate | ADP + Pi | ATP-grasp enzymes |

These activation strategies are fundamental to a wide range of metabolic processes, including fatty acid metabolism, amino acid metabolism, and the biosynthesis of many natural products. nih.govresearchgate.net The enzymatic processing of the carboxylate group of adenosine-5'-carboxylic acid would likely follow one of these well-established pathways for activation before further conversion.

Computational Modeling and Structural Activity Relationship Studies

Molecular Docking Simulations to Predict Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For Ethyl adenosine-5'-carboxylate, also known as 5'-N-ethylcarboxamidoadenosine (NECA), docking simulations are crucial for understanding its interactions with the four adenosine (B11128) receptor (AR) subtypes: A1, A2A, A2B, and A3. researchgate.netmdpi.com

Researchers utilize docking to place NECA into the orthosteric binding pocket of ARs. These simulations help to rationalize the compound's high affinity and lack of selectivity. nih.gov Docking studies on A3AR agonists derived from NECA have been performed using homology models, often based on the crystal structure of the related A2A adenosine receptor. mdpi.com The primary goal is to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity. For instance, docking of NECA-based derivatives into the A1 adenosine receptor has been used to evaluate their binding pose, with findings subsequently validated through mutagenesis studies. acs.org

The typical interactions predicted by docking simulations for NECA within an adenosine receptor binding site include:

Hydrogen Bonds: The ribose hydroxyl groups and the N-ethylcarboxamide group form critical hydrogen bonds with specific residues in the binding pocket. The purine (B94841) ring's nitrogen atoms also act as hydrogen bond acceptors. mdpi.com

Hydrophobic Interactions: The adenine (B156593) ring and the ethyl group of the carboxamide moiety often engage in hydrophobic interactions with non-polar residues.

Aromatic Stacking: The adenine ring can form π-π stacking interactions with aromatic residues like phenylalanine or tyrosine within the binding site.

Table 1: Predicted Interactions of this compound in Adenosine Receptor Binding Sites from Docking Simulations

| Interaction Type | Ligand Moiety Involved | Potential Interacting Receptor Residues (Examples) | Adenosine Receptor Subtype Context |

|---|---|---|---|

| Hydrogen Bonding | Ribose hydroxyls, exocyclic amine (N6) | Asp, Ser, Thr, Asn | Conserved across AR subtypes |

| Hydrogen Bonding | Carboxamide N-H and C=O | Asn, His | Important for affinity at multiple subtypes |

| Aromatic Stacking | Adenine purine ring | Phe, Tyr, Trp | Key interaction in the orthosteric pocket |

Molecular Dynamics Simulations to Analyze Ligand-Protein Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to analyze the physical movements of the atoms and molecules in the ligand-receptor complex over time. mdpi.comresearchgate.net These simulations provide a more dynamic and realistic view of the binding event, assessing the stability of the docked pose and the flexibility of both the ligand and the protein. acs.orgnih.gov

For the this compound-AR complex, MD simulations can:

Assess Binding Pose Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time, researchers can determine if the initial docked conformation is stable. mdpi.com

Analyze Interaction Persistence: MD simulations allow for the monitoring of key hydrogen bonds and hydrophobic contacts to see how long they are maintained during the simulation, providing a measure of their strength and importance. nih.gov

Reveal Conformational Changes: These simulations can show how the receptor and ligand adapt to each other upon binding, including subtle changes in the receptor's transmembrane helices or extracellular loops. mdpi.comnih.gov

Studies involving MD simulations of adenosine receptors have revealed the importance of specific structural elements, such as the "ionic lock" between arginine and glutamate (B1630785) residues (R3.50-E6.30), in stabilizing the inactive state of the receptor. mdpi.comnih.gov Simulations of agonists like NECA help to understand how these "microswitches" are affected upon ligand binding to initiate receptor activation. mdpi.com

Table 2: Typical Parameters and Outputs of MD Simulations for Ligand-Protein Complexes

| Parameter/Metric | Description | Relevance to this compound |

|---|---|---|

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns) to microseconds (µs). | Longer simulations provide more confidence in the stability of the observed interactions. researchgate.net |

| Force Field | A set of parameters used to calculate the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). researchgate.net | The choice of force field is critical for accurately modeling the nucleoside and protein. |

| RMSD | Root-Mean-Square Deviation. Measures the average deviation of atomic positions from a reference structure. | Low and stable RMSD values for the ligand and protein backbone indicate a stable complex. mdpi.com |

| RMSF | Root-Mean-Square Fluctuation. Measures the fluctuation of individual residues around their average position. | High RMSF values can indicate flexible regions of the protein, such as loops. |

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical (QC) calculations are used to study the intrinsic properties of a molecule like this compound in great detail. science.gov These methods, such as Density Functional Theory (DFT), provide precise information about the molecule's electronic structure and conformational preferences, which are fundamental to its interaction with receptors. mdpi.com

For this compound, QC calculations can determine:

Conformational Energy: The relative energies of different conformers, particularly concerning the rotation around the glycosidic bond (syn vs. anti conformation) and the puckering of the ribose sugar ring. researchgate.net

Electronic Properties: The distribution of electron density, electrostatic potential, and the energies of molecular orbitals (HOMO/LUMO). rsc.org This information helps explain the molecule's reactivity and its ability to form specific non-covalent interactions.

Rotational Barriers: The energy required to rotate around specific bonds, such as the C4'-C5' bond of the ribose or the amide bond in the 5'-carboxamide group. mdpi.com

While specific studies focusing solely on QC calculations for this compound are not prevalent in the searched literature, the methods have been extensively applied to precursor molecules and related nucleosides. mdpi.comresearchgate.net For example, DFT calculations on precursors to AR antagonists have been used to calculate the rotational barrier of amide bonds and explain the existence of different conformers observed in NMR experiments. mdpi.com

Table 3: Application of Quantum Chemical Calculations to this compound

| Calculation Type | Property Investigated | Significance |

|---|---|---|

| Geometry Optimization | Most stable 3D structure and conformers (e.g., ribose pucker, glycosidic angle). | Determines the lowest energy shape of the molecule that binds to the receptor. rsc.org |

| Frequency Calculation | Vibrational frequencies, confirmation of energy minima. | Validates the optimized geometry and provides theoretical spectra. |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions, and bond orders. | Quantifies the electronic nature of atoms and bonds, explaining interaction potential. science.gov |

Quantitative and Qualitative Structure-Activity Relationship (SAR) Analysis for Adenosine Receptor Subtypes

Structure-Activity Relationship (SAR) analysis investigates how the chemical structure of a compound relates to its biological activity. For this compound, SAR studies have been pivotal in understanding its high potency and relative lack of selectivity among the AR subtypes. nih.gov

Key SAR findings for NECA and its analogs include:

The 5'-Position: The 5'-N-ethylcarboxamide group is a critical modification of the parent adenosine molecule that confers high potency at all AR subtypes, particularly the A2A and A2B receptors. nih.govacs.org SAR studies show that modifying the ethyl group can modulate activity and selectivity. For example, at the A3 receptor, an N-methylamide is favored over the N-ethylamide. mdpi.com

The N6-Position: Substitutions at the N6-position of the adenine ring are well-tolerated and are a primary way to introduce selectivity, especially for the A1 receptor. Combining the 5'-carboxamide with an N6-cyclopentyl group (to give CP-NECA) enhances A1 affinity and selectivity. acs.org

The C2-Position: Modifications at the C2-position of the purine ring are another strategy to modulate subtype selectivity. For instance, adding small alkyl or halogen substituents can influence the affinity profile across the AR family. nih.gov

NECA itself is often used as a reference compound in SAR studies due to its high, non-selective agonist activity. It serves as a starting point for designing more selective ligands by systematically modifying its structure. acs.orgmdpi.com

Table 4: Summary of Structure-Activity Relationships for this compound (NECA) Analogs

| Position of Modification | Structural Change | Effect on Activity/Selectivity | Reference Receptor Subtype(s) |

|---|---|---|---|

| 5'-Carboxamide | Change N-ethyl to N-methyl | Favored at A3 receptor | A3AR mdpi.com |

| N6-Position | Addition of a cyclopentyl group | Increases affinity and selectivity for A1 | A1AR acs.org |

| C2-Position | Introduction of a chloro group (e.g., 2-chloro-NECA) | Generally maintains high potency | General ARs nih.gov |

Pharmacophore Development and Rational Ligand Design

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a ligand to bind to a specific receptor. dergipark.org.tr Given its high potency, this compound is an ideal template for developing pharmacophore models for adenosine receptor agonists. mdpi.comnih.gov

A pharmacophore model based on NECA would typically include:

A hydrogen bond donor feature for the N6-amino group.

Hydrogen bond acceptor features for the N1 and N3 atoms of the purine ring.

Hydrogen bond donor/acceptor features for the ribose hydroxyls.

A hydrogen bond donor and acceptor feature corresponding to the 5'-carboxamide group.

A hydrophobic feature representing the ethyl group.

These models are then used in rational ligand design to guide the synthesis of new molecules or to perform virtual screening of large compound libraries to identify novel AR ligands. dergipark.org.tracs.org For example, a pharmacophore model can help medicinal chemists decide where to add functional groups to improve selectivity for one AR subtype over another. nih.gov The development of such models is a key step in moving from a non-selective lead compound like NECA to a clinically useful, subtype-selective drug candidate. frontiersin.org

Table 5: Key Pharmacophoric Features of this compound for AR Agonism

| Pharmacophoric Feature | Corresponding Chemical Group | Role in Receptor Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | N6-amino group, N-H of carboxamide, ribose OHs | Forms key hydrogen bonds with receptor side chains. |

| Hydrogen Bond Acceptor (HBA) | N1, N3, N7 of purine, C=O of carboxamide, ribose OHs | Accepts hydrogen bonds from receptor side chains. |

| Aromatic Ring (AR) | Adenine purine ring | Engages in π-π stacking interactions. |

Applications As a Biochemical Research Probe and Preclinical Investigative Tool

Utilization in Adenosine (B11128) Receptor Purification and Characterization Studies

Ethyl adenosine-5'-carboxylate (NECA) is instrumental in the study of adenosine receptors due to its high affinity and potent agonist activity at all four receptor subtypes (A₁, A₂A, A₂B, and A₃). tocris.comsigmaaldrich.com This characteristic makes it a valuable, albeit non-selective, tool for characterizing these G protein-coupled receptors.

A primary application of NECA is in radioligand binding assays. revvity.com In these experiments, a radiolabeled form of NECA, typically tritiated ([³H]NECA), is used to quantify the number of adenosine receptors (Bmax) and their affinity for the ligand (Kd) in various tissues and cell preparations. revvity.comnih.gov By competing with the binding of [³H]NECA using other unlabeled compounds, researchers can determine the binding affinities (Ki) of new, potentially more selective, adenosine receptor ligands. revvity.com

Furthermore, NECA's ability to potently activate adenosine receptors makes it a standard positive control in functional assays designed to characterize receptor signaling. sigmaaldrich.commdpi.com For example, its interaction with A₂A and A₂B receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while its activation of A₁ and A₃ receptors can inhibit this enzyme. innoprot.comnih.gov This predictable response allows researchers to validate their experimental systems and to probe the downstream consequences of adenosine receptor activation.

While its lack of selectivity can be a limitation, it is also an advantage in initial screening studies to determine if adenosine signaling plays a role in a particular biological process. If NECA elicits a response, subsequent studies can then employ more selective agonists and antagonists for specific receptor subtypes to dissect the precise mechanisms involved. sigmaaldrich.com The interaction of NECA with the A₂A adenosine receptor has been detailed in co-crystallized structures, providing insight into the molecular interactions that anchor the agonist within the receptor. mdpi.com

Application in Cell Signaling Pathway Investigations

This compound (NECA) is widely used to investigate the role of adenosine receptors in modulating intracellular cyclic AMP (cAMP) levels, a critical second messenger in numerous signaling pathways. pcbis.fr As a potent agonist of A₂A and A₂B adenosine receptors, which are coupled to the stimulatory G protein (Gs), NECA reliably induces the production of cAMP in a variety of cell lines. medchemexpress.combiorxiv.org

In studies using human T-cell leukemia (Jurkat) cells, NECA-stimulated cAMP accumulation was shown to be enhanced by phorbol (B1677699) esters, indicating a complex interaction with protein kinase C signaling pathways. nih.gov Similarly, in primary rat skeletal muscle cells, NECA increased cAMP concentration, an effect primarily mediated through the A₂B receptor, as the selective A₂A agonist CGS 21680 had no effect. nih.gov Research on human retinal endothelial cells also demonstrated a concentration-dependent increase in cAMP content following treatment with NECA, which was attributed to A₂B receptor activation. ahajournals.org

However, the effect of NECA can be cell-type specific and influenced by the expression of different adenosine receptor subtypes. For instance, in a human cortical collecting duct cell line, adenosine analogs demonstrated the expression of both A₂ receptors that stimulate cAMP production and A₁ receptors that inhibit glucagon-stimulated cAMP synthesis. nih.gov In some cases, such as in certain studies on ventricular myocytes, NECA did not alter cAMP accumulation, highlighting the variability of receptor expression and signaling across different cell types. physiology.org

The table below summarizes the effects of NECA on cAMP production in various cell lines as reported in several studies.

| Cell Line | Effect on cAMP | Receptor Implicated | Reference |

| Jurkat (Human T-cell leukemia) | Enhanced accumulation | Adenosine Receptors | nih.gov |

| CHO (Chinese Hamster Ovary) | Stimulation of accumulation | A₂A, A₃ | medchemexpress.com |

| Rat Skeletal Muscle Cells | Increased concentration | A₂B | nih.gov |

| Human Retinal Endothelial Cells | Increased content | A₂B | ahajournals.org |

| HEK293 (Human Embryonic Kidney) | Robust activation | A₂B | biorxiv.org |

These studies, utilizing NECA as a pharmacological tool, have been crucial in elucidating the specific roles of adenosine receptor subtypes in cAMP-mediated cell signaling.

Investigation of Biological Processes in Preclinical Models

This compound (NECA) has been investigated for its role in modulating angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. mdpi.comnih.gov In preclinical xenograft models, where human tumor cells are implanted into immunodeficient animals, NECA has been used to probe the effects of adenosine receptor activation on tumor vascularization. acs.orgru.nl

Adenosine, present in the tumor microenvironment, can influence angiogenesis through its receptors. frontiersin.org Studies using NECA as a broad-spectrum adenosine agonist have helped to elucidate these effects. For instance, in a study involving transplanted human ovarian tissue in nude mice, NECA treatment was found to stimulate neovascularization. nih.gov This effect was associated with the downregulation of angiopoietin-1 and the induction of vascular endothelial growth factor (VEGF) 189 expression, highlighting a pro-angiogenic role for adenosine receptor activation in this context. nih.gov

The complex role of adenosine signaling in angiogenesis is underscored by the fact that different receptor subtypes can have opposing effects. While A₂A and A₂B receptors are often linked to pro-angiogenic responses, primarily through the induction of VEGF, the specific outcomes can vary depending on the tumor type and the experimental model. thno.orgmednexus.org The use of NECA in xenograft models provides a valuable, albeit broad, initial assessment of the potential for adenosine signaling to impact tumor angiogenesis, often paving the way for more detailed studies with subtype-selective compounds. uni-muenchen.de

This compound (NECA) has been extensively studied for its cardioprotective properties in both in vitro cell culture assays and in vivo animal models of myocardial ischemia-reperfusion injury. nih.govcapes.gov.br Ischemia-reperfusion injury occurs when blood supply is restored to tissue after a period of ischemia, paradoxically causing further damage. Adenosine is a known mediator of cardioprotection, particularly in the context of ischemic preconditioning, a phenomenon where brief, non-lethal episodes of ischemia protect the heart from a subsequent, more prolonged ischemic event. physiology.orgntu.ac.uk

As a potent adenosine receptor agonist, NECA has been shown to mimic the effects of ischemic preconditioning. ahajournals.org In isolated rabbit hearts subjected to ischemia and reperfusion, administration of NECA at the time of reperfusion significantly reduced infarct size. capes.gov.br This protective effect was found to be dependent on the activation of A₂ adenosine receptors and involved the activation of key signaling pathways, including the PI3K-Akt and ERK pathways, as well as the production of nitric oxide. capes.gov.br

Further mechanistic studies have revealed that NECA can confer cardioprotection by modulating endoplasmic reticulum stress and inhibiting the opening of the mitochondrial permeability transition pore (mPTP), a critical event in cell death following reperfusion injury. nih.gov In a rat model, NECA administered just before reperfusion protected the heart by inactivating glycogen (B147801) synthase kinase 3β (GSK-3β). nih.gov The activation of pro-survival kinases, such as those in the Reperfusion Injury Salvage Kinase (RISK) pathway, is a central mechanism for the cardioprotective effects observed with NECA and other preconditioning mimetics. researchgate.net

The table below summarizes key findings from preclinical studies on the cardioprotective effects of NECA.

| Model | Key Finding | Signaling Pathway Implicated | Reference |

| Isolated Rabbit Heart | Reduced infarct size when given at reperfusion. | PI3K, ERK, NO, A₂ Receptors | capes.gov.br |

| Rat Model of I/R Injury | Inactivated GSK-3β and inhibited mPTP opening. | Endoplasmic Reticulum Stress, GSK-3β | nih.gov |

| Various Preclinical Models | Activates pro-survival kinase pathways. | RISK Pathway (Akt, ERK) | researchgate.net |

These findings from cell culture and animal models highlight the potential of targeting adenosine receptors with agonists like NECA as a therapeutic strategy to mitigate myocardial damage during events like a heart attack.

This compound (NECA) has been utilized in various preclinical models to investigate the role of adenosine receptors in nociception and analgesia. harvard.educreative-biolabs.com The activation of adenosine receptors, particularly the A₁ subtype, is known to produce antinociceptive (pain-reducing) effects at peripheral, spinal, and supraspinal levels. mdpi.com

As a non-selective agonist, NECA has demonstrated behavioral effects consistent with antinociception in rodents. nih.gov However, its broad activity can also lead to other behavioral effects, such as sedation and hypomotility, which can complicate the interpretation of results in some pain assays. nih.gov The antinociceptive effects of adenosine receptor activation have been tested in models of inflammatory, neuropathic, and postoperative pain. mdpi.comsemanticscholar.org

For example, in a mouse model using capsaicin (B1668287) to induce a pain-like response, NECA was able to reduce this response. researchgate.net The antinociceptive effects of adenosine agonists are often attributed to the inhibition of neurotransmitter release from presynaptic terminals and hyperpolarization of postsynaptic neurons in pain pathways. mdpi.com While NECA itself is not a clinical candidate for pain due to its non-selectivity and side-effect profile, its use in preclinical pain models has been crucial for validating the adenosinergic system as a potential target for the development of novel analgesics. frontiersin.orgscience.gov The insights gained from studies with NECA have spurred the development of more selective agonists, particularly for the A₁ and A₃ receptor subtypes, which show promise in animal models of chronic and neuropathic pain. frontiersin.orgresearchgate.netunifi.it

Cardioprotective Effects in Cell Culture Assays and Animal Models

Tools for Elucidating Nucleotide and Nucleoside Metabolic Pathways

This compound (NECA) serves as a valuable research tool for probing the intricate pathways of nucleotide and nucleoside metabolism. Due to its structural resemblance to endogenous adenosine, it can interact with various enzymes and transporters integral to these metabolic routes, thereby offering insights into their functionality and regulatory mechanisms.

NECA's stability, particularly its resistance to deamination by adenosine deaminase, makes it an excellent analog for studying adenosine receptor-mediated effects without the interference of metabolic degradation. nih.gov This allows researchers to dissect signaling pathways more clearly. The compound's interaction with key enzymes in purine (B94841) metabolism, such as adenosine kinase, has been a subject of study to understand the metabolic fate of adenosine analogs. nih.govbellbrooklabs.comnih.gov Investigations into how NECA is processed or how it influences the metabolism of other nucleosides help in determining the kinetic properties and substrate preferences of these enzymes. nih.gov

Furthermore, NECA is utilized in studies focused on the transport of nucleosides across cellular membranes. These investigations are crucial for characterizing the different nucleoside transporters and their affinities for adenosine and its analogs. Understanding these transport mechanisms is fundamental to comprehending how cells regulate the uptake and release of adenosine, a pivotal signaling molecule.

Advanced Analytical Techniques for Research on this compound

A suite of advanced analytical techniques is indispensable for the comprehensive study of this compound, from elucidating its precise atomic arrangement to analyzing its behavior in biological contexts.

Spectroscopic Methods (e.g., NMR, IR, X-ray Crystallography) for Structural Elucidation

The definitive three-dimensional structure of this compound has been determined through single-crystal X-ray diffraction. uni.lu This powerful technique provides precise coordinates of each atom, revealing key conformational features of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone technique for structural elucidation in solution. slideshare.netresearchgate.net Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the molecule's structural connectivity. magritek.com

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups within the NECA molecule. For instance, the carbonyl (C=O) stretch of the ethyl ester is typically observed in the range of 1750-1735 cm⁻¹, while the C–O stretches appear in the 1300-1000 cm⁻¹ region. orgchemboulder.com These spectral signatures help to confirm the presence of key chemical bonds.

Table 3: Spectroscopic Data for this compound

| Technique | Observation | Significance |

|---|---|---|

| X-ray Crystallography | Provides precise atomic coordinates and bond angles. | Determines the absolute 3D structure of the molecule in its crystalline state. uni.lu |

| NMR Spectroscopy | ¹H and ¹³C chemical shifts and coupling constants. | Confirms the connectivity and stereochemistry of the molecule in solution. slideshare.netmagritek.com |

| IR Spectroscopy | Characteristic absorption bands for functional groups. | Identifies the presence of key functional groups like C=O (ester) and N-H (amine). orgchemboulder.com |

Chromatographic and Separation Techniques (e.g., HPLC, Ion Exchange Chromatography) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of NECA and its potential metabolites in biological samples. nih.govsemanticscholar.org Reversed-phase HPLC methods are commonly used to separate NECA from more polar endogenous nucleosides and metabolites. nih.govresearchgate.netmdpi.com This separation allows for accurate quantification and identification, providing critical information on the metabolic stability and fate of the compound. nih.govnih.gov

Ion exchange chromatography (IEX) is another valuable separation technique, particularly useful for separating charged molecules. shimadzu.itthermofisher.comacs.org Given that NECA and its potential metabolites may carry different charges at various pH levels, IEX can be employed for their purification and analysis. escholarship.orgpurolite.com The principle of IEX relies on the electrostatic interactions between charged analytes and the oppositely charged stationary phase. shimadzu.itacs.org

Radioligand Binding Assays for Receptor Characterization

Radiolabeled NECA, most commonly [³H]NECA, is a critical tool for the direct characterization of adenosine receptors. nih.govdntb.gov.uaahajournals.orgRadioligand binding assays enable the determination of the binding affinity (Kᵢ or Kᴅ values) of NECA for the different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). d-nb.info These experiments typically involve incubating cell membranes expressing the receptor of interest with [³H]NECA and measuring the amount of bound radioactivity. gazi.edu.tr

Competition binding studies, where various unlabeled compounds are used to displace [³H]NECA, allow researchers to determine the affinities of other molecules for the adenosine receptors. ahajournals.org These assays have consistently demonstrated that NECA acts as a high-affinity agonist at A₁ and A₂A receptors. nih.govd-nb.info

Table 4: Illustrative Binding Affinities (Kᵢ) of NECA at Human Adenosine Receptors

| Receptor Subtype | Kᵢ (nM) |

|---|---|

| A₁ | ~15 |

| A₂A | ~25 |

| A₂B | >1000 |

| A₃ | >1000 |

Note: These are approximate values compiled from multiple studies and can vary based on experimental conditions.

Enzyme Activity Assays for Mechanistic Studies

To understand how this compound interacts with enzymes in the nucleotide metabolic pathways, enzyme activity assays are essential. tennessee.edu For example, assays with purified adenosine deaminase are used to quantify the rate at which NECA is deaminated compared to the natural substrate, adenosine. nih.govdrugbank.com These studies confirm that NECA is a poor substrate for this enzyme. nih.gov

Similarly, the activity of adenosine kinase, an enzyme that phosphorylates adenosine, can be measured in the presence of NECA to determine if it acts as a substrate or an inhibitor. bellbrooklabs.comnovocib.com These assays often involve a coupled enzyme system where the product of the primary reaction (e.g., ADP from the kinase reaction) is used in a subsequent reaction that can be monitored spectrophotometrically. novocib.com Such kinetic studies provide crucial mechanistic insights into the compound's biochemical behavior. nih.govoncodailyjournal.com

Emerging Research Directions and Future Perspectives

Development of Multi-Target Ligands Based on the Ethyl Adenosine-5'-Carboxylate Scaffold

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the complexity of multifactorial diseases like neurodegenerative disorders, cancer, and inflammatory conditions. This has led to the rise of the Multi-Target Directed Ligand (MTDL) strategy, which aims to design single chemical entities capable of modulating multiple biological targets simultaneously. nih.gov The this compound scaffold is a promising starting point for developing such MTDLs due to the versatility of its purine (B94841) and ribose moieties for chemical modification.

Research into repurposing nucleoside scaffolds has demonstrated that derivatives of adenosine (B11128) receptor agonists can interact with other significant targets. For instance, (N)-methanocarba adenosine derivatives, which are rigid analogues of adenosine, have been shown to allosterically modulate the human dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov In one study, a potent A₃ adenosine receptor (AR) agonist, MRS5980, was also found to inhibit dopamine uptake, highlighting the potential for dual-target activity. nih.gov Similarly, by modifying the 5'-position of the adenosine scaffold, researchers have shifted the primary target from adenosine receptors to opioid receptors, creating compounds with antagonist activity at the κ-opioid receptor. acs.org

The 5'-position, where the ethyl carboxylate group resides, is particularly amenable to modifications that can introduce affinity for secondary targets. The development of tetrahydropyrazino-annelated xanthine (B1682287) derivatives as multi-target drugs that block both adenosine receptors (A₁ and A₂A) and monoamine oxidase B (MAO-B) exemplifies this approach, offering potential for treating Parkinson's disease. frontiersin.org While not directly based on the this compound scaffold, this work underscores the principle of targeting both ARs and other neurologically relevant enzymes or receptors with a single molecule. Future efforts will likely focus on systematically modifying the this compound core to incorporate pharmacophores that recognize other disease-relevant targets, creating novel MTDLs with tailored polypharmacological profiles.

Exploration of Novel Adenosine Analogue Scaffolds with Improved Selectivity

Achieving high selectivity for a specific adenosine receptor subtype is a critical challenge in developing AR-targeted therapeutics, as off-target activation can lead to undesirable side effects. A major thrust in medicinal chemistry is the exploration of novel molecular scaffolds that can provide enhanced selectivity. nih.gov

Modifications to the classical adenosine scaffold have yielded significant improvements in selectivity. Key strategies include:

N⁶-Position Substitution : Attaching various alkyl, cycloalkyl, and arylalkyl groups to the N⁶-position of the purine ring is a well-established method for increasing selectivity, particularly for the A₁AR. N⁶-cyclopentyladenosine (CPA) is a classic example of a highly selective A₁AR agonist. nih.gov More recent studies have explored extended N⁶-benzyloxy- and N⁶-phenoxycyclopentyl substituents on both adenosine and NECA-based compounds, leading to A₁R agonists with up to 1500-fold improved selectivity. cam.ac.ukacs.org

C2-Position Substitution : Introducing groups, such as arylethynyl moieties, at the C2-position of the purine has also proven effective in fine-tuning selectivity. nih.gov

Ribose Moiety Modification : The 5'-position of the ribose is a key site for modification. The 5'-carboxamido group, as seen in NECA, is a prototypical example that enhances potency, although not necessarily selectivity. acs.org The this compound structure itself is a variation at this position.

Beyond modifying the adenosine framework, researchers are also investigating entirely novel, non-purine scaffolds. Virtual screening and chemical library synthesis have identified diverse structures, such as 1,3,5-triazine (B166579) cores and 3-amidocoumarin scaffolds, as potent and selective ligands for adenosine receptors. researchgate.netacs.org For example, a 3-benzamide derivative of a coumarin (B35378) scaffold showed a 30-fold selectivity for the A₃AR. researchgate.net These alternative scaffolds offer new opportunities to explore the chemical space around the adenosine receptor binding pockets, potentially leading to ligands with unprecedented selectivity profiles and improved drug-like properties. researchgate.net

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The synergy between computational and experimental methods has become indispensable in modern drug discovery, accelerating the identification and optimization of novel ligands for targets like adenosine receptors. openmedicinalchemistryjournal.com Computer-Aided Drug Design (CADD) encompasses a range of techniques that provide deep insights into ligand-receptor interactions and predict compound activity before synthesis. nih.govbohrium.com

Key computational methodologies integrated into adenosine receptor research include:

Molecular Docking and Virtual Screening : These techniques are used to predict the binding pose of a ligand within a receptor's active site and to screen large libraries of virtual compounds to identify potential hits. openmedicinalchemistryjournal.com For instance, virtual screening against a homology model of the A₂A receptor successfully identified a novel 1,3,5-triazine antagonist with nanomolar affinity. acs.org

Molecular Dynamics (MD) Simulations : MD simulations model the dynamic nature of proteins, providing a more realistic picture of how receptors like the ARs change conformation and how ligands bind and dissociate over time. nih.gov

Binding Free Energy Calculations : Methods like the Linear Interaction Energy (LIE) have been developed and validated using adenosine receptors as a case study to more accurately predict the binding affinity of potential drug candidates. bohrium.comchemrxiv.org

These computational approaches are not used in isolation but are part of an iterative cycle with experimental validation. chemrxiv.org For example, a proposed computational protocol might involve generating binding poses with docking software, refining them with MD simulations, and then calculating binding affinity. bohrium.com The most promising candidates identified computationally are then synthesized and tested experimentally using techniques such as radioligand binding assays and functional assays (e.g., cAMP accumulation). acs.orgresearchgate.net Furthermore, advanced experimental techniques like Surface-Enhanced Raman Spectroscopy (SERS) are being combined with computational methods like Density Functional Theory (DFT) to achieve ultrasensitive detection and characterization of adenosine, which can aid in the development of novel biosensors. mdpi.com This integrated approach maximizes the use of available data, reduces the time and cost of drug development, and ultimately enhances the probability of discovering novel, effective therapeutics. chemrxiv.org

Understanding Species-Specific Differences in Adenosine Receptor Responses in Preclinical Research

A significant hurdle in translating preclinical research into clinical success is the difference in drug response between animal models and humans. The pharmacology of adenosine receptors exhibits notable species-specific variations, which must be carefully considered when evaluating compounds like this compound and its analogues. ki.se These differences can manifest in ligand binding affinity, receptor expression levels, and functional responses. nih.govmdpi.com

Studies have revealed marked differences in the affinity of various ligands across species for the same receptor subtype. For the A₁AR, N⁶-aryl-substituted adenosine analogues can be approximately 30-fold more potent at receptors in calf brain than in guinea pig brain, with intermediate potency in rats. nih.gov Conversely, 2-chloroadenosine (B27285) and NECA are about 10-fold less potent at A₁ARs in calf brain than in guinea pig brain. nih.gov

The A₃ adenosine receptor is particularly known for significant species divergence. mdpi.com For example, the antagonist XAC is over 1000-fold more potent at the human A₃AR than at the rat receptor. researchgate.net These pharmacological differences are compounded by variations in receptor expression levels; in humans, A₃AR mRNA is highly expressed in the lungs and liver, whereas in rats, it is highest in the testes. mdpi.com Such disparities can lead to paradoxical or misleading results in preclinical models. For instance, the pro-inflammatory response to A₃AR activation in rodent mast cells may not accurately reflect the receptor's function in humans, complicating the interpretation of cardiac studies. mdpi.com

These differences are often more pronounced in functional assays, such as measuring cAMP accumulation, than in simple radioligand binding assays. ki.se Therefore, a critical aspect of future research is to characterize novel ligands not only on human receptors but also on the orthologs from species used in preclinical testing. A comprehensive understanding of these species-specific differences is essential for selecting appropriate animal models and for accurately predicting the efficacy and safety of new adenosine-based therapeutics in humans.

Table of Species-Specific Differences in Ligand Affinity at A₁ Adenosine Receptors

| Compound | Relative Potency (Calf vs. Guinea Pig Brain) | Relative Potency (Calf vs. Rat Brain) |

| N⁶-Aryl/Aralkyl Adenosine Analogues | ~30-fold more potent in calf | 3-5-fold more potent in calf |

| 2-Chloroadenosine | ~10-fold less potent in calf | - |

| 5'-N-Ethylcarboxamidoadenosine (NECA) | ~10-fold less potent in calf | - |

| Xanthine Amine Conjugate | 110-fold more potent in calf | 9-fold more potent in calf |

Data sourced from a study on A₁ adenosine receptors in brain membranes. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing ethyl adenosine-5'-carboxylate?